molecular formula C18H12ClF3N2O3S B12122905 (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12122905
M. Wt: 428.8 g/mol
InChI Key: RRPXUYVLEGMNMV-CHHVJCJISA-N
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Description

The compound (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by a thiazolidinone core This compound features a unique combination of functional groups, including a chloro-trifluoromethylphenyl imino group and a hydroxy-methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone ring is often synthesized via the cyclization of a thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of the Imino Group: The imino group is introduced through a condensation reaction between the thiazolidinone and 4-chloro-2-(trifluoromethyl)aniline.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the benzylidene moiety can undergo oxidation to form a corresponding ketone.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chloro group in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazolidinone core suggests possible antimicrobial, antifungal, or anticancer properties, which can be explored through in vitro and in vivo studies.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique combination of functional groups may impart desirable properties to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The imino and benzylidene groups may enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one: Lacks the hydroxy group, potentially altering its chemical properties and interactions.

Uniqueness

The presence of both hydroxy and methoxy groups in the benzylidene moiety of (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one makes it unique compared to its analogs. These groups can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and chemical reactivity.

This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H12ClF3N2O3S

Molecular Weight

428.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12ClF3N2O3S/c1-27-14-6-9(2-5-13(14)25)7-15-16(26)24-17(28-15)23-12-4-3-10(19)8-11(12)18(20,21)22/h2-8,25H,1H3,(H,23,24,26)/b15-7-

InChI Key

RRPXUYVLEGMNMV-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)O

Origin of Product

United States

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